BenchChemオンラインストアへようこそ!

2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Gastrointestinal safety Ulcerogenicity NSAID prodrug

2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (CAS 71848-87-8), commonly referred to as Indomethacin α-monoglyceride or Indomethacin 1-Glycerin Ester, is a semi-synthetic carboxylic ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It belongs to the indole-3-acetic acid class and incorporates a 2,3-dihydroxypropyl (glyceryl) ester moiety at the carboxylic acid position of the indomethacin scaffold.

Molecular Formula C22H22ClNO6
Molecular Weight 431.9 g/mol
CAS No. 71848-87-8
Cat. No. B1594008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
CAS71848-87-8
Molecular FormulaC22H22ClNO6
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(CO)O
InChIInChI=1S/C22H22ClNO6/c1-13-18(10-21(27)30-12-16(26)11-25)19-9-17(29-2)7-8-20(19)24(13)22(28)14-3-5-15(23)6-4-14/h3-9,16,25-26H,10-12H2,1-2H3
InChIKeyAXVIECLQBNZXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (CAS 71848-87-8): Indomethacin Glycerol Ester Prodrug – Procurement-Relevant Profile


2,3-Dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate (CAS 71848-87-8), commonly referred to as Indomethacin α-monoglyceride or Indomethacin 1-Glycerin Ester, is a semi-synthetic carboxylic ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It belongs to the indole-3-acetic acid class and incorporates a 2,3-dihydroxypropyl (glyceryl) ester moiety at the carboxylic acid position of the indomethacin scaffold [1]. The compound is documented both as a rationally designed prodrug aimed at reducing gastrointestinal toxicity [2] and as a pharmacopoeial impurity reference standard for indomethacin drug product quality control [3].

Why Indomethacin Ester Prodrugs Are Not Interchangeable: Differential Hydrolysis, Ulcerogenicity, and Analytical Identity of CAS 71848-87-8


Indomethacin ester prodrugs are chemically diverse, and their pharmacological and toxicological profiles vary substantially depending on the ester promoiety. The glyceryl ester (CAS 71848-87-8) exhibits a unique combination of retained anti-inflammatory efficacy and markedly reduced gastric irritation that is not uniformly shared by all indomethacin esters [1]. Even among closely related aliphatic esters, hydrolysis rates in plasma, intestinal mucosa, and liver can differ by orders of magnitude, directly impacting systemic bioavailability and local gastric exposure to free indomethacin [2]. Furthermore, this specific compound is an identified impurity in commercial indomethacin formulations, making it essential as a qualified reference standard for HPLC method development and regulatory compliance—a role that cannot be fulfilled by other indomethacin ester analogs [3].

Quantitative Comparator Evidence for 2,3-Dihydroxypropyl Indomethacin Ester (CAS 71848-87-8) Versus Indomethacin and Structural Analogs


Complete Abolition of Ulcerogenic Effect and 1.8–3.4× Lower Gastric Wall Indomethacin Exposure Versus Parent Indomethacin

In a direct head-to-head study in rats with adjuvant arthritis, the indomethacin ester derivative IML (2,3-dihydroxypropyl ester) at doses of 6.25–25 mg/kg produced no detectable ulcerogenic effect, in contrast to the reference drug indomethacin (1 mg/kg) which caused measurable gastric lesions. Quantitatively, the concentration of indomethacin in the stomach wall following IML administration was 1.8–3.4 times lower than after indomethacin administration (p<0.05) [1].

Gastrointestinal safety Ulcerogenicity NSAID prodrug Gastric toxicity

Superior Anti-Inflammatory Efficacy at 12.5–25 mg/kg with Histological Joint Recovery Versus Indomethacin at 1 mg/kg

In the same adjuvant arthritis rat model, IML at doses of 12.5 and 25 mg/kg not only reduced joint inflammation but also promoted recovery of the microstructure of the synovial membrane and articular cartilage to a greater extent than indomethacin at the standard reference dose of 1 mg/kg [1]. While the IML doses were higher on an absolute mg/kg basis, the study establishes that the glyceryl ester retains and can even exceed the therapeutic anti-inflammatory effect of the parent drug when dosed appropriately, a finding not uniformly demonstrated across all indomethacin ester prodrug classes.

Anti-inflammatory efficacy Adjuvant arthritis Rheumatoid arthritis model Synovial membrane recovery

7–8× Lower Gastric Irritation and 2.5–3× Improved Therapeutic Index for Indomethacin Glyceride Prodrugs Versus Indomethacin

In the foundational synthesis and evaluation of indomethacin glyceride prodrugs by Paris et al. (1980), the most active monoglyceride compounds (including compound 4, the 2,3-dihydroxypropyl ester) demonstrated anti-inflammatory activity essentially equivalent to indomethacin in both the rat paw carrageenin edema assay and the adjuvant arthritis model. On a molar basis, the acute gastric irritating properties of representative glycerides (compounds 18a and 18e) were seven to eight times less than indomethacin, resulting in a 2.5- to 3-fold improvement in the therapeutic index (ratio of antiedema activity to ulcerogenicity) [1].

Gastric irritation Therapeutic index Indomethacin glycerides Prodrug safety margin

Identification as a Quantified Impurity (0.9% w/w) in Indomethacin Suppository Formulations – Essential Reference Standard for Regulatory QC

HPLC analysis of commercial indomethacin suppository formulations identified indomethacin-α-monoglyceride (CAS 71848-87-8) at a quantified level of 0.9% w/w as one of the primary formulation-derived impurities, resulting from the interaction of indomethacin with the glycerin excipient used in the suppository base [1]. A separate independent study confirmed the α-substituted monoglyceryl ester of indomethacin as one of two main impurities in indomethacin drug products, present at levels estimated at approximately 0.5–2% [2]. This defined impurity profile, supported by NMR, IR, and mass spectroscopic characterization, makes the compound an indispensable certified reference standard for HPLC method development, method validation (AMV), and quality control (QC) release testing in Abbreviated New Drug Application (ANDA) and commercial manufacturing settings .

Impurity profiling Analytical reference standard HPLC quality control Regulatory compliance

Validated Procurement Scenarios for 2,3-Dihydroxypropyl Indomethacin Ester (CAS 71848-87-8) Based on Quantitative Evidence


Preclinical Gastrointestinal Safety Screening of NSAID Prodrugs

Investigators evaluating GI-sparing NSAID candidates can use this compound as a characterized reference prodrug that has demonstrated complete ulcerogenicity ablation with a 1.8–3.4× reduction in gastric wall indomethacin exposure versus the parent drug in a validated adjuvant arthritis rat model [1]. It serves as a positive control for in vivo gastric tolerability studies where the therapeutic window between anti-inflammatory efficacy and GI toxicity needs to be benchmarked.

Anti-Inflammatory Efficacy Benchmarking in Chronic Arthritis Models

The compound is appropriate for use as an efficacy comparator in rodent adjuvant arthritis studies, where it has been shown at 12.5–25 mg/kg to outperform indomethacin (1 mg/kg) in reducing joint inflammation and promoting histological recovery of synovial and cartilage tissue [1]. This application is directly supported by head-to-head efficacy data rather than inferred from class effects.

Regulatory Impurity Reference Standard for Indomethacin Drug Product QC

As a positively identified and quantified impurity (0.9% in suppository formulations [2]; ~0.5–2% in broader drug product surveys [3]), this compound is essential for HPLC method development, system suitability testing, and impurity limit validation in ANDA submissions and commercial batch release testing of indomethacin-containing pharmaceutical products.

Prodrug Design and Structure–Activity Relationship (SAR) Studies

Medicinal chemistry teams investigating the impact of ester promoiety structure on hydrolysis kinetics, gastric tolerability, and anti-inflammatory potency can use this compound as a representative glyceryl ester benchmark. Its anti-inflammatory equivalence to indomethacin coupled with a 7–8× reduction in gastric irritation (as established across the indomethacin glyceride class [4]) provides a reference point for evaluating novel ester prodrug candidates.

Quote Request

Request a Quote for 2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.